molecular formula C11H12F3NO2 B13945810 Methyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate

Methyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13945810
M. Wt: 247.21 g/mol
InChI Key: BYJKLNRKKHOVMT-UHFFFAOYSA-N
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Description

Methyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate typically involves the reaction of methyl benzoate with a trifluoromethylating agent in the presence of a suitable catalyst. One common method is the use of trifluoromethyl iodide and a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 2-(trifluoromethyl)benzoate
  • Methyl 2-((trifluoromethyl)phenyl)amino)benzoate

Uniqueness

Methyl 2-((methyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both a trifluoromethyl group and a methylamino group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

methyl 2-[[methyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C11H12F3NO2/c1-15(11(12,13)14)7-8-5-3-4-6-9(8)10(16)17-2/h3-6H,7H2,1-2H3

InChI Key

BYJKLNRKKHOVMT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

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